The Function of 5-OMe-UDP: A Technical Guide for Researchers
The Function of 5-OMe-UDP: A Technical Guide for Researchers
An In-depth Analysis of a Potent and Selective P2Y6 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-methoxyuridine (B57755) 5'-diphosphate (5-OMe-UDP), a potent and selective agonist for the P2Y6 receptor. It details its mechanism of action, signaling pathways, and pharmacological profile, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in pharmacology, cell biology, and drug discovery exploring the therapeutic potential of targeting the P2Y6 receptor.
Core Function: Potent and Selective P2Y6 Receptor Agonism
5-OMe-UDP is a synthetic analog of uridine (B1682114) diphosphate (B83284) (UDP), the endogenous ligand for the P2Y6 receptor. The primary function of 5-OMe-UDP is to selectively bind to and activate the P2Y6 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors. This activation initiates a cascade of intracellular signaling events, leading to various physiological responses.
The selectivity of 5-OMe-UDP for the P2Y6 receptor over other P2Y receptor subtypes, such as P2Y2 and P2Y4, is attributed to its specific conformational and hydrogen-bonding properties. The 5-methoxy substitution on the uracil (B121893) ring favors the anti conformation of the nucleobase and the S-type sugar puckering of the ribose moiety, which are the preferred conformations for binding to the P2Y6 receptor.
Quantitative Pharmacological Data
The potency and selectivity of 5-OMe-UDP have been quantified in various functional assays. The following table summarizes the key pharmacological parameters of 5-OMe-UDP in comparison to the endogenous agonist, UDP.
| Compound | Receptor Target | Assay Type | Parameter | Value (µM) |
| 5-OMe-UDP | Human P2Y6 | Intracellular Ca²⁺ Mobilization | EC₅₀ | 0.08 |
| UDP | Human P2Y6 | Intracellular Ca²⁺ Mobilization | EC₅₀ | 0.14 - 0.3[1] |
| 5-OMe-UDP | Human P2Y2 | Intracellular Ca²⁺ Mobilization | Activity | Inactive up to 100 µM |
| 5-OMe-UDP | Human P2Y4 | Intracellular Ca²⁺ Mobilization | Activity | Inactive |
Signaling Pathway of 5-OMe-UDP at the P2Y6 Receptor
Activation of the P2Y6 receptor by 5-OMe-UDP primarily couples to the Gαq subunit of the heterotrimeric G protein. This initiates a well-defined signaling cascade, as depicted in the diagram below. This pathway is central to many of the physiological roles attributed to P2Y6 receptor activation, including immune cell regulation and phagocytosis.[2][3][4][5]
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following P2Y6 receptor activation by 5-OMe-UDP.
Materials:
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Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells, CHO-K1 cells)
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Fluo-4 AM calcium indicator dye
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Probenecid
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96-well black, clear-bottom microplates
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Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)
Procedure:
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Cell Plating: Seed cells into a 96-well microplate at a density of 40,000 to 80,000 cells per well and culture overnight.
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Dye Loading:
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Prepare a Fluo-4 AM loading solution by dissolving Fluo-4 AM in anhydrous DMSO to make a stock solution.
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Dilute the stock solution in HBSS containing 20 mM HEPES and 0.04% Pluronic F-127 to a final concentration of 2-5 µM. Probenecid (2.5 mM) can be included to prevent dye leakage.
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Remove the culture medium from the cells and add 100 µL of the Fluo-4 AM loading solution to each well.
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Incubate the plate at 37°C for 60 minutes in the dark.
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Cell Washing: After incubation, gently wash the cells twice with HBSS containing 20 mM HEPES to remove extracellular dye.
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Assay:
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Place the plate in a fluorescence microplate reader.
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Set the excitation wavelength to 490 nm and the emission wavelength to 525 nm.
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Record a baseline fluorescence reading for 15-20 seconds.
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Automatically add varying concentrations of 5-OMe-UDP to the wells.
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Continue to record fluorescence for an additional 2-3 minutes.
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Data Analysis: The change in fluorescence intensity, indicative of intracellular calcium mobilization, is used to determine the EC₅₀ value of 5-OMe-UDP.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream product of PLC activation, following P2Y6 receptor stimulation.
Materials:
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Cells expressing the P2Y6 receptor
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myo-[³H]inositol
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Inositol-free culture medium
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LiCl solution
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Perchloric acid (PCA)
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Dowex AG1-X8 anion-exchange resin
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Scintillation fluid and counter
Procedure:
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Cell Labeling:
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Plate cells in 12-well plates and grow to near confluence.
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Wash the cells with inositol-free medium.
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Incubate the cells in inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) for 24-48 hours to label the cellular phosphoinositide pools.
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Agonist Stimulation:
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Wash the cells with HBSS.
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Pre-incubate the cells with HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
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Add varying concentrations of 5-OMe-UDP and incubate for 30-60 minutes at 37°C.
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Extraction of Inositol Phosphates:
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Aspirate the medium and terminate the reaction by adding ice-cold 0.5 M PCA.
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Incubate on ice for 30 minutes.
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Scrape the cells and transfer the lysate to microcentrifuge tubes.
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Centrifuge to pellet the cellular debris.
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Chromatographic Separation:
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Neutralize the supernatants.
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Apply the neutralized samples to Dowex AG1-X8 columns.
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Wash the columns to remove free inositol.
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Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
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Quantification:
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Add the eluate to scintillation fluid.
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Measure the radioactivity using a scintillation counter.
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The amount of radioactivity is proportional to the amount of inositol phosphates produced.
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Experimental Workflow
The following diagram illustrates a typical workflow for characterizing the function of 5-OMe-UDP.
Conclusion
5-OMe-UDP is a valuable pharmacological tool for studying the P2Y6 receptor. Its high potency and selectivity make it an ideal probe for elucidating the physiological and pathophysiological roles of this receptor. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the function of 5-OMe-UDP and the broader implications of P2Y6 receptor signaling in various biological systems. Further research utilizing this compound may pave the way for the development of novel therapeutics targeting a range of conditions, including inflammatory diseases and neurodegenerative disorders.
References
- 1. Uridine diphosphate glucose - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
